molecular formula C19H16N6OS B294663 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

Cat. No. B294663
M. Wt: 376.4 g/mol
InChI Key: JUPBOFBZPJGTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized using a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in bacterial cell wall synthesis and DNA replication. It may also inhibit the activity of enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains and cancer cells, as well as reduce inflammation. Additionally, the compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole in lab experiments is its potential antimicrobial, antitumor, and anti-inflammatory properties. This makes it a useful compound for studying the mechanisms of these diseases and developing potential treatments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for bacterial infections, cancer, and inflammatory diseases. Another direction is to study the compound's potential as an antioxidant, which may have applications in the treatment of oxidative stress-related diseases. Additionally, future studies could investigate the compound's pharmacokinetics and toxicity, which are important factors to consider in the development of potential drugs.

Synthesis Methods

The synthesis of 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole involves several steps. The starting material is 4-methylphenol, which is reacted with thionyl chloride to form 4-methylphenyl chloromethyl ether. This intermediate is then reacted with 1,2,4-triazole-3-thiol to form 4-methylphenyl [(1,2,4)triazole-3-thio]methyl ether. The final step involves the reaction of this intermediate with 2-aminobenzimidazole to form 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole.

Scientific Research Applications

1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has potential applications in scientific research. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have cytotoxic effects on cancer cells, including breast cancer and liver cancer cells. Additionally, the compound has been studied for its anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-13-6-8-14(9-7-13)26-11-18-23-25-17(21-22-19(25)27-18)10-24-12-20-15-4-2-3-5-16(15)24/h2-9,12H,10-11H2,1H3

InChI Key

JUPBOFBZPJGTCG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Origin of Product

United States

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